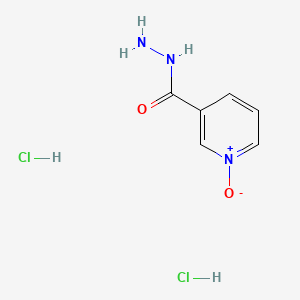

3-(hydrazinecarbonyl)pyridin-1-ium-1-olate dihydrochloride

Description

3-(Hydrazinecarbonyl)pyridin-1-ium-1-olate dihydrochloride is a zwitterionic pyridine derivative with a hydrazide functional group at the 3-position. The compound exists as a dihydrochloride salt, enhancing its aqueous solubility and stability, which is critical for pharmaceutical and synthetic applications. The pyridinium-olate core contributes to its polar nature, while the hydrazinecarbonyl (–CONHNH₂) moiety provides reactivity for forming hydrazones or conjugates, making it valuable in medicinal chemistry and drug development . Its applications likely include serving as a precursor for bioactive molecules, particularly in targeting enzymes or receptors requiring hydrazide interactions .

Properties

IUPAC Name |

1-oxidopyridin-1-ium-3-carbohydrazide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.2ClH/c7-8-6(10)5-2-1-3-9(11)4-5;;/h1-4H,7H2,(H,8,10);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZBAZKZDDPCLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])C(=O)NN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydrazinecarbonyl)pyridin-1-ium-1-olate dihydrochloride typically involves the reaction of pyridine derivatives with hydrazine and carbonyl compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(hydrazinecarbonyl)pyridin-1-ium-1-olate dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines and thiols are used in substitution reactions.

Major Products

The major products formed from these reactions include various pyridine derivatives, hydrazine derivatives, and substituted pyridines .

Scientific Research Applications

3-(hydrazinecarbonyl)pyridin-1-ium-1-olate dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Medicine: It is explored for its potential in drug discovery and development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(hydrazinecarbonyl)pyridin-1-ium-1-olate dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites, leading to inhibition or activation of enzymatic activity. The pathways involved include redox reactions and nucleophilic substitution .

Comparison with Similar Compounds

Table 1: Comparative Data for Pyridine-Based Dihydrochloride Salts

*Solubility inferred from dihydrochloride salt properties and substituent polarity.

Key Differences and Research Implications

Reactivity : The hydrazinecarbonyl group in the target compound distinguishes it from others, enabling Schiff base formation or crosslinking, unlike the amine or heterocyclic substituents in analogs .

Pharmacological Potential: Piperazinyl and pyrrolidinyl groups (e.g., in and ) enhance bioavailability and receptor binding, whereas the hydrazide group may target metalloenzymes or act as a chelator .

Safety Profile : While [3-(1H-Pyrazol-1-yl)phenyl]amine dihydrochloride is classified as an irritant , hazards for the target compound remain unclassified but warrant similar handling precautions.

Research and Regulatory Context

- Structural Analysis : Tools like SHELXL (–3) are critical for resolving zwitterionic or salt forms in crystallography, ensuring accurate characterization of dihydrochloride derivatives .

- Regulatory Considerations: Pharmacopeial revisions () highlight the importance of standardized nomenclature and purity for such compounds in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.